Boc-2,5-difluoro-D-phenylalanine

説明

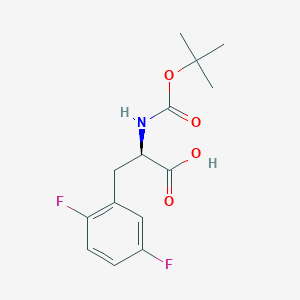

Boc-2,5-difluoro-D-phenylalanine: is a fluorinated derivative of the amino acid phenylalanine. It is commonly used in proteomics research due to its unique properties, which make it an invaluable tool for studying protein structures and designing novel drug molecules . The compound has the molecular formula C14H17F2NO4 and a molecular weight of 301.29 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,5-difluoro-D-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the fluorination of phenylalanine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product. The production process includes multiple purification steps, such as crystallization and chromatography, to achieve the desired purity levels.

化学反応の分析

Substitution Reactions

The fluorine atoms at the 2- and 5-positions of the phenyl ring participate in nucleophilic aromatic substitution (NAS) under specific conditions.

-

Mechanistic Insight : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, facilitating attack by nucleophiles like amines or thiols. Steric hindrance from the Boc group directs substitution to the para position relative to existing fluorines .

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the free amino group for further functionalization.

-

Key Observation : TFA-mediated deprotection preserves the integrity of the fluorinated phenyl ring and avoids side reactions .

Coupling Reactions

The deprotected amino group undergoes peptide bond formation with carboxylic acids or other nucleophiles.

| Coupling Strategy | Reagents | Solvent | Application |

|---|---|---|---|

| HATU-Mediated | HATU, DIEA | Dichloromethane | Synthesis of HIV-1 capsid inhibitors . |

| PyBop Activation | PyBop, DIEA | DMF | Conjugation with ester ylides . |

Stability Under Reactive Conditions

The compound’s stability varies with environmental factors:

Comparative Reactivity of Fluorinated Phenylalanines

Structural analogs exhibit distinct reactivities due to fluorine positioning:

科学的研究の応用

Peptide Synthesis

Overview:

Boc-2,5-difluoro-D-phenylalanine is a valuable building block in peptide synthesis. The incorporation of fluorinated amino acids can significantly improve the biological activity and stability of peptides.

Case Studies:

- In a study focused on designing novel peptides for therapeutic applications, researchers utilized this compound to create peptide analogs that exhibited enhanced binding affinity to specific receptors. This modification led to improved pharmacokinetic properties compared to non-fluorinated counterparts .

- Another research highlighted the role of this compound in stabilizing peptide structures against proteolytic degradation, which is crucial for developing long-lasting therapeutic agents .

Drug Development

Overview:

The compound plays a pivotal role in drug discovery and development, particularly in creating fluorinated compounds that can target specific biological pathways more effectively.

Applications:

- Researchers have explored the use of this compound in synthesizing inhibitors for various diseases, including cancer. The fluorinated amino acid enhances the lipophilicity of drug candidates, improving their ability to penetrate cell membranes .

- A notable application involved modifying proteasome inhibitors with this compound, resulting in compounds with increased efficacy against cancer cells .

Biochemical Studies

Overview:

this compound is employed in biochemical research to investigate protein structure and function.

Insights:

- Studies have shown that incorporating this fluorinated amino acid into proteins can alter their folding and stability, providing insights into enzyme activity and interaction dynamics .

- Researchers have utilized it to assess how fluorination affects protein interactions, leading to discoveries about enzyme mechanisms and substrate specificity .

Material Science

Overview:

In material science, this compound is used to develop advanced materials with specific chemical properties.

Applications:

- The compound has been investigated for its potential in creating polymers that exhibit enhanced thermal stability and mechanical properties due to the presence of fluorinated side chains .

- Its unique chemical characteristics allow for tailoring materials for applications in coatings and adhesives that require specific performance criteria.

Analytical Chemistry

Overview:

this compound is also utilized in various analytical techniques.

Applications:

- It aids in the detection and quantification of biomolecules in complex biological samples. The fluorinated structure enhances signal detection in chromatographic methods .

Data Table: Applications Summary

| Application Area | Details |

|---|---|

| Peptide Synthesis | Enhances binding affinity; stabilizes against degradation |

| Drug Development | Improves pharmacokinetics; used in synthesizing cancer inhibitors |

| Biochemical Studies | Alters protein stability; provides insights into enzyme mechanisms |

| Material Science | Develops advanced polymers with enhanced properties |

| Analytical Chemistry | Aids in biomolecule detection; enhances signal detection |

作用機序

The mechanism of action of Boc-2,5-difluoro-D-phenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the electronic and steric properties of the molecule. The fluorine atoms can form strong hydrogen bonds and dipole interactions, which can stabilize the protein structure and enhance its binding affinity to target molecules . The molecular targets and pathways involved include enzyme active sites and protein-protein interaction interfaces .

類似化合物との比較

2,5-difluoro-D-phenylalanine: Similar to Boc-2,5-difluoro-D-phenylalanine but lacks the Boc protecting group.

2,4-difluoro-D-phenylalanine: Another fluorinated phenylalanine derivative with fluorine atoms at different positions on the phenyl ring.

Boc-2,4-difluoro-D-phenylalanine: Similar to this compound but with fluorine atoms at the 2 and 4 positions.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the presence of the Boc protecting group. These features enhance its stability and reactivity, making it a valuable tool in peptide synthesis and drug design.

生物活性

Boc-2,5-difluoro-D-phenylalanine is a fluorinated derivative of phenylalanine, notable for its potential applications in medicinal chemistry and peptide synthesis. The incorporation of fluorine atoms at the 2 and 5 positions of the phenyl ring alters the compound's biochemical properties, influencing its biological activity and interaction with various biological targets.

The molecular formula of this compound is C₁₄H₁₇F₂NO₄, with a molecular weight of 301.29 g/mol. The compound is typically synthesized through several methods that involve protecting the amino group with a tert-butyloxycarbonyl (Boc) group, which is crucial for peptide synthesis. The synthesis often includes steps such as fluorination and deprotection to yield the final product .

Fluorinated amino acids like this compound have been shown to enhance the stability and binding affinity of peptides to their respective receptors. The introduction of fluorine can modify hydrophobicity and metabolic stability, which are critical factors in drug design. Research indicates that fluorinated phenylalanines can improve resistance to enzymatic degradation, thereby increasing the therapeutic potential of peptide-based drugs .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits unique interactions with specific receptors. For example, studies involving binding affinity assays reveal that this compound can significantly alter binding kinetics compared to non-fluorinated counterparts. This enhanced binding may lead to improved therapeutic profiles for drugs targeting specific enzymes or receptors .

Case Studies

- Peptide-Receptor Interactions :

- Therapeutic Applications :

Comparative Analysis

The following table summarizes the structural characteristics and unique features of various phenylalanine derivatives compared to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-D-phenylalanine | Unmodified phenyl ring | Standard amino acid without fluorination |

| Boc-3-fluoro-D-phenylalanine | Fluorination at position 3 | Affects hydrophobicity differently than 2,5-fluorination |

| Boc-4-fluoro-D-phenylalanine | Fluorination at position 4 | May have different receptor interaction profiles |

| Boc-L-phenylalanine | L-isomer variant | Used for comparative studies against D-isomer |

| This compound | Fluorination at positions 2 & 5 | Enhanced binding affinity and metabolic stability |

特性

IUPAC Name |

(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSZJZJRRBKIDS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462789 | |

| Record name | Boc-2,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261380-31-8 | |

| Record name | Boc-2,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261380-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。